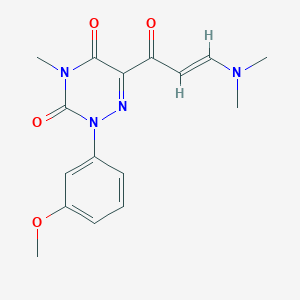
6-(3-(Dimethylamino)acryloyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-(Dimethylamino)acryloyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(3-(Dimethylamino)acryloyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS No. 338401-05-1) is a synthetic compound belonging to the triazine family. Its unique structure and functional groups suggest potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity based on diverse research findings.
- Molecular Formula : C16H18N4O4
- Molecular Weight : 330.34 g/mol
- Density : 1.24 g/cm³ (predicted)
- pKa : 6.08 (predicted)
Biological Activity Overview
The biological activities of this compound have been primarily evaluated in terms of its anticancer properties. Studies have indicated that it may exhibit significant antitumor effects against various cancer cell lines.
Antitumor Activity
Research has shown that derivatives of triazine compounds often demonstrate promising antitumor activity. A notable study conducted on a series of related compounds found that those with methoxyphenyl substitutions exhibited enhanced anticancer properties against multiple cancer types, including breast and lung cancers .
The proposed mechanism for the antitumor activity of this compound includes:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : Studies suggest that it may interact with specific signaling pathways involved in tumor growth and metastasis.
Case Studies
- In Vitro Studies : A study involving 60 cancer cell lines demonstrated that compounds similar to this compound exhibited varying degrees of cytotoxicity. The most potent derivatives showed IC50 values in the low micromolar range against breast cancer cell lines .
- Comparative Analysis : A comparative analysis with other known anticancer agents revealed that this compound's activity was comparable to established chemotherapeutics, making it a candidate for further development .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O4 |
| Molecular Weight | 330.34 g/mol |
| Density | 1.24 g/cm³ (predicted) |
| pKa | 6.08 (predicted) |
| Antitumor Activity | IC50 in low micromolar range |
| Mechanism | Apoptosis induction, Cell cycle disruption |
Properties
IUPAC Name |
6-[(E)-3-(dimethylamino)prop-2-enoyl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-18(2)9-8-13(21)14-15(22)19(3)16(23)20(17-14)11-6-5-7-12(10-11)24-4/h5-10H,1-4H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYYOZBXPLMRJM-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C(=O)C=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C(=O)/C=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














